molecular formula C15H19NO2 B10842933 3-Butyl-3-ethyl-1-phenylazetidine-2,4-dione

3-Butyl-3-ethyl-1-phenylazetidine-2,4-dione

Cat. No. B10842933
M. Wt: 245.32 g/mol
InChI Key: OMJBWYRKWVXDDX-UHFFFAOYSA-N
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Description

3-butyl-3-ethyl-1-phenylazetidine-2,4-dione is a heterocyclic compound with a molecular formula of C15H19NO2. It is characterized by a four-membered azetidine ring substituted with butyl, ethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-3-ethyl-1-phenylazetidine-2,4-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 3-butyl-3-ethyl-1-phenylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-butyl-3-ethyl-1-phenylazetidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-3-ethyl-1-phenylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl, ethyl, and phenyl groups makes it a versatile compound with diverse applications.

properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-butyl-3-ethyl-1-phenylazetidine-2,4-dione

InChI

InChI=1S/C15H19NO2/c1-3-5-11-15(4-2)13(17)16(14(15)18)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3

InChI Key

OMJBWYRKWVXDDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(C1=O)C2=CC=CC=C2)CC

Origin of Product

United States

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